molecular formula C12H12O3 B12584074 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- CAS No. 603126-40-5

2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)-

Cat. No.: B12584074
CAS No.: 603126-40-5
M. Wt: 204.22 g/mol
InChI Key: UOUKTEIBOUUQKP-UHFFFAOYSA-N
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Description

2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a pentynone backbone with a hydroxy group and a methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde under basic conditions, followed by oxidation to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-Pentyn-1-one, 5-oxo-1-(4-methoxyphenyl)-.

    Reduction: Formation of 2-Pentyn-1-ol, 5-hydroxy-1-(4-methoxyphenyl)-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-Pentyn-1-one, 5-hydroxy-1-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Pentyn-1-one, 5-hydroxy-1-(4-ethoxyphenyl)-: Similar structure but with an ethoxy group instead of a methoxy group.

    2-Pentyn-1-one, 5-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

603126-40-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-hydroxy-1-(4-methoxyphenyl)pent-2-yn-1-one

InChI

InChI=1S/C12H12O3/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8,13H,3,9H2,1H3

InChI Key

UOUKTEIBOUUQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#CCCO

Origin of Product

United States

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